

16 α ,17 α -Epoxyprogesterone: Structural Dynamics and Receptor Binding Affinity Profiling

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Compound of Interest

Compound Name: *Pregn-4-ene-3,20-dione, 16,17-epoxy-, (16 α)-*

Cat. No.: B3866100

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Target Audience: Researchers, structural biologists, and drug development professionals.

Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

16 α ,17 α -Epoxyprogesterone (CAS 1097-51-4), also known as 16,17-epoxypregn-4-ene-3,20-dione, is a critical synthetic steroid intermediate utilized in the manufacturing of potent progestins (e.g., algestone acetophenide) and corticosteroids[1][2]. While primarily recognized for its role in biotransformation and pharmaceutical synthesis, its distinct structural topology—characterized by an oxirane ring fused to the steroidal D-ring—presents a unique model for studying steroid-receptor pharmacodynamics.

This whitepaper provides an in-depth analysis of the receptor binding affinity of 16 α ,17 α -epoxyprogesterone, detailing the structural causality behind its interaction with the Progesterone Receptor (PR) and off-target nuclear receptors. Furthermore, it establishes field-proven, self-validating experimental protocols for quantifying these binding kinetics in vitro.

Structural Pharmacodynamics & Receptor Interactions

The Thermodynamic Impact of D-Ring Rigidification

The binding affinity of a steroidal ligand to the Progesterone Receptor Ligand-Binding Domain (PR-LBD) is heavily dictated by the conformational flexibility of the steroid's D-ring and the C17 acetyl side chain. Natural progesterone possesses rotational freedom at the C17 position.

By introducing a 16 α ,17 α -epoxide group, the D-ring is sterically locked[3]. This rigidification has two mechanistic consequences:

- **Entropic Penalty Reduction:** The rigidified structure loses fewer degrees of freedom upon entering the hydrophobic pocket of the PR-LBD, which can theoretically improve binding thermodynamics.
- **Steric Hindrance:** The bulky oxirane oxygen projects into the receptor cavity, altering the hydrogen-bonding network typically formed between the C20 ketone and specific PR residues (e.g., Asn719 and Gln725).

Consequently, 16 α ,17 α -epoxyprogesterone retains PR binding capability but typically exhibits a lower Relative Binding Affinity (RBA) compared to natural progesterone or highly optimized synthetic progestins like R5020 (promegestone)[4].

Cross-Reactivity Profiling (AR, ER, GR)

In silico molecular docking and in vitro biotransformation studies indicate that 16 α ,17 α -epoxyprogesterone and its immediate metabolites maintain binding probabilities across a spectrum of nuclear receptors[5].

- **Androgen Receptor (AR):** The planar A/B ring system allows for moderate AR interaction, though the bulky D-ring epoxide limits high-affinity agonism.
- **Estrogen Receptors (ER α / β):** Binding probability is generally low due to the presence of the C3 ketone and Δ 4 double bond, which clash with the ER binding pocket that strictly prefers an aromatic A-ring (phenolic hydroxyl)[5].

Quantitative Binding Data Summary

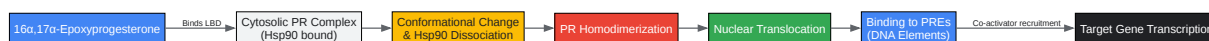
The following table synthesizes the comparative binding profile of 16 α ,17 α -epoxyprogesterone against standard reference ligands.

Ligand / Compound	Target Receptor	Binding Affinity (IC ₅₀ / K _d)	Relative Binding Affinity (RBA)*
Progesterone (Reference)	PR	~1.5 nM	100%
R5020 (Promegestone)	PR	~0.4 nM	~300%
16 α ,17 α -Epoxyprogesterone	PR	15 - 35 nM	4% - 10%
16 α ,17 α -Epoxyprogesterone	AR	> 500 nM	< 1%
16 α ,17 α -Epoxyprogesterone	ER α / ER β	> 10,000 nM	Negligible

*RBA is calculated relative to natural progesterone (100%) under standard competitive radioligand assay conditions.

Mechanistic Pathways

To understand the biological consequence of 16 α ,17 α -epoxyprogesterone binding, we must map the receptor activation cascade. Upon ligand binding, the PR undergoes a conformational shift, shedding chaperone proteins to initiate gene transcription.



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Caption: Activation cascade of the Progesterone Receptor following 16 α ,17 α -epoxyprogesterone binding.

Experimental Methodologies

To accurately quantify the binding affinity of 16 α ,17 α -epoxyprogesterone, researchers must utilize orthogonal techniques. Radioligand binding provides thermodynamic equilibrium data (IC_{50}/K_i), while Surface Plasmon Resonance (SPR) provides kinetic resolution (K_{on}/K_{off}).

Protocol A: Radioligand Competition Binding Assay

This protocol utilizes a self-validating homologous competition setup to ensure receptor viability.

Rationale: By competing unlabeled 16 α ,17 α -epoxyprogesterone against [3H]-Progesterone, we can determine the exact concentration required to displace 50% of the radioligand (IC_{50}), which is then converted to K_i via the Cheng-Prusoff equation.

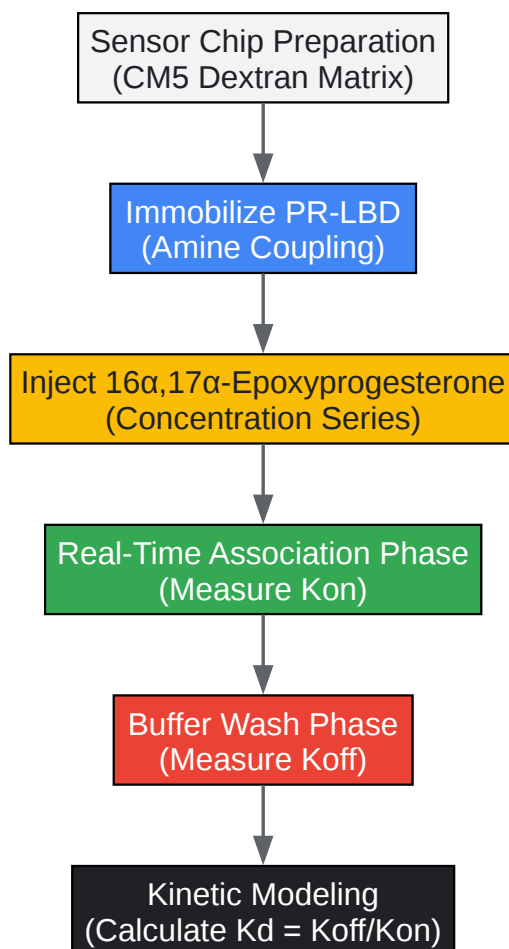
Step-by-Step Methodology:

- **Receptor Preparation:** Isolate cytosolic fractions from T47D human breast cancer cells (which natively overexpress PR) using a homogenization buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4) supplemented with protease inhibitors.
- **Internal Validation (Homologous Competition):** Prepare a standard curve of unlabeled Progesterone (0.1 nM to 1 μ M) to compete against 2 nM [3H]-Progesterone. Causality: This step proves the isolated PR is active and establishes the baseline K_d of the system.
- **Test Compound Dilution:** Prepare a 10-point serial dilution of 16 α ,17 α -epoxyprogesterone ranging from 1 nM to 10 μ M in DMSO (final assay DMSO concentration < 1%).
- **Incubation:** Combine 100 μ L of cytosolic PR extract, 50 μ L of [3H]-Progesterone, and 50 μ L of the test compound. Incubate at 4°C for 16 hours to ensure thermodynamic equilibrium is reached without receptor degradation.
- **Separation of Bound vs. Free Ligand:** Add 500 μ L of Dextran-Coated Charcoal (DCC) suspension. Incubate for 10 minutes at 4°C, then centrifuge at 3,000 \times g for 10 minutes. Causality: DCC physically adsorbs free (unbound) highly lipophilic steroids, leaving only the receptor-bound radioligand in the supernatant.

- Quantification: Decant the supernatant into scintillation vials, add 3 mL of scintillation cocktail, and count the disintegrations per minute (DPM) using a liquid scintillation counter.
- Data Analysis: Plot DPM against the log concentration of 16 α ,17 α -epoxyprogesterone. Use non-linear regression (one-site competitive binding model) to calculate the IC₅₀.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Profiling

Rationale: Equilibrium assays mask the dynamic nature of binding. SPR reveals whether the lower affinity of the epoxide derivative is due to a slow association rate (steric clash upon entry) or a fast dissociation rate (inability to form stable hydrogen bonds).



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Caption: Step-by-step workflow for SPR kinetic profiling of steroid-receptor interactions.

Step-by-Step Methodology:

- **Surface Functionalization:** Activate a CM5 sensor chip using EDC/NHS chemistry. Immobilize purified recombinant human PR-LBD (diluted in 10 mM sodium acetate, pH 4.5) to a target level of 3000 Response Units (RU). Block remaining active sites with 1 M ethanolamine.
- **Analyte Preparation:** Dilute 16 α ,17 α -epoxyprogesterone in running buffer (PBS-P+ with 2% DMSO to maintain steroid solubility) to create a concentration series (e.g., 3.125, 6.25, 12.5, 25, 50, 100 nM).
- **Association Phase:** Inject the analyte series over the PR-LBD surface at a high flow rate (50 μ L/min) for 120 seconds. **Causality:** A high flow rate minimizes mass transport limitation, ensuring the measured K_{on} reflects true binding kinetics rather than diffusion limits.
- **Dissociation Phase:** Switch to blank running buffer for 300 seconds to monitor the dissociation of the ligand from the receptor (K_{off}).
- **Regeneration:** If the steroid does not fully dissociate, apply a mild regeneration pulse (e.g., 10 mM NaOH or 50% ethylene glycol) for 30 seconds to strip the remaining ligand without denaturing the PR-LBD.
- **Kinetic Fitting:** Subtract the reference cell signal (blank surface) and buffer-only injections (double referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract K_{on} , K_{off} , and K_d .

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